molecular formula C12H14ClN3 B14911431 n-(2-(1h-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline

n-(2-(1h-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline

Cat. No.: B14911431
M. Wt: 235.71 g/mol
InChI Key: HJPRRYOFYISFGG-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring attached to an ethyl chain, which is further connected to a 3-chloro-4-methylaniline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline typically involves the reaction of 3-chloro-4-methylaniline with 2-(1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a base like triethylamine to facilitate the reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline is unique due to the presence of both a pyrazole ring and a 3-chloro-4-methylaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound n-(2-(1H-pyrazol-1-yl)ethyl)-3-chloro-4-methylaniline (CAS Number: 1249686-76-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activity. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activities associated with this specific compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN3C_{12}H_{14}ClN_3, with a molecular weight of 235.71 g/mol. The structure features a pyrazole moiety linked to an ethyl chain, which connects to a chloro-substituted aniline group. This configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30
This compoundTBDTBD

The specific IC50 values for this compound are yet to be determined but can be inferred from related compounds.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves inhibition of key enzymes or pathways involved in tumor growth. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole compounds are recognized for their anti-inflammatory activities. Research indicates that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Study on Antitumor Activity

A study conducted by Wei et al. demonstrated that ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives exhibited promising antitumor activity against A549 lung cancer cells with an IC50 value of 26 µM . While the specific IC50 for this compound was not provided, the structural similarities suggest potential efficacy.

GlyT1 Inhibition

Another notable aspect of pyrazole derivatives is their role as GlyT1 inhibitors. A related compound showed significant GlyT1 inhibitory activity (IC50 = 1.8 nM), indicating that modifications in the pyrazole structure can enhance pharmacological properties . This suggests that this compound may also exhibit similar inhibitory effects.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-chloro-4-methyl-N-(2-pyrazol-1-ylethyl)aniline

InChI

InChI=1S/C12H14ClN3/c1-10-3-4-11(9-12(10)13)14-6-8-16-7-2-5-15-16/h2-5,7,9,14H,6,8H2,1H3

InChI Key

HJPRRYOFYISFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCN2C=CC=N2)Cl

Origin of Product

United States

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